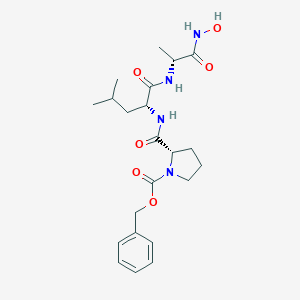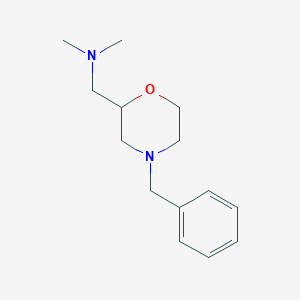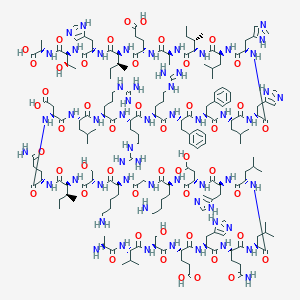![molecular formula C9H8N4O B054930 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one CAS No. 115419-99-3](/img/structure/B54930.png)
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” is a complex organic compound. It has been found in co-crystallized complex with tRNA guanine Transglycosylase (TGT) in some studies1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quinazoline, an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring, has been well-documented2. However, specific synthesis methods for “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” are not readily available in the literature.Molecular Structure Analysis
The molecular structure of “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” is not explicitly available. However, it is known to be a complex organic compound and has been found in co-crystallized complex with tRNA guanine Transglycosylase (TGT)1.Chemical Reactions Analysis
Specific chemical reactions involving “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” are not readily available in the literature.Safety And Hazards
The safety and hazards associated with “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” are not readily available in the literature.
Future Directions
The future directions for research on “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one” are not explicitly available in the literature.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research and analysis would be needed for a more detailed understanding of “5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one”.
properties
IUPAC Name |
1,4,7,9-tetrahydroimidazo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h3-4H,1-2H2,(H,11,12)(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIOXBJNTIAOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
